3-[(2-Methylpropyl)carbamoyl]prop-2-enoic acid
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Overview
Description
3-[(2-Methylpropyl)carbamoyl]prop-2-enoic acid is an organic compound with the molecular formula C8H13NO3 It is characterized by the presence of a carbamoyl group attached to a prop-2-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylpropyl)carbamoyl]prop-2-enoic acid typically involves the reaction of 2-methylpropylamine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
CH2=CHCOCl+NH2CH2CH(CH3)2→CH2=CHCO-NHCH2CH(CH3)2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylpropyl)carbamoyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Methylpropyl)carbamoyl]prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2-Methylpropyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The prop-2-enoic acid moiety can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
3-[(2-Methylpropyl)carbamoyl]propanoic acid: Similar structure but lacks the double bond in the prop-2-enoic acid moiety.
3-[(2-Methylpropyl)carbamoyl]but-2-enoic acid: Similar structure with an additional carbon in the backbone.
3-[(2-Methylpropyl)carbamoyl]prop-2-ynoic acid: Similar structure but contains a triple bond instead of a double bond.
Uniqueness
3-[(2-Methylpropyl)carbamoyl]prop-2-enoic acid is unique due to the presence of both the carbamoyl group and the prop-2-enoic acid moiety, which allows it to participate in a wide range of chemical reactions and interactions. This combination of functional groups makes it a versatile compound in various applications.
Properties
Molecular Formula |
C8H13NO3 |
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Molecular Weight |
171.19 g/mol |
IUPAC Name |
4-(2-methylpropylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C8H13NO3/c1-6(2)5-9-7(10)3-4-8(11)12/h3-4,6H,5H2,1-2H3,(H,9,10)(H,11,12) |
InChI Key |
XJSSNSHFQBQNBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C=CC(=O)O |
Origin of Product |
United States |
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